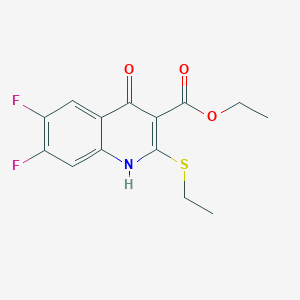

2-(乙硫基)-6,7-二氟-4-羟基喹啉-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves understanding the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present .Chemical Reactions Analysis

This involves understanding the chemical reactions that the compound can undergo. This can include reactions with other compounds, its reactivity, and the products formed .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility in different solvents, density, and stability .科学研究应用

Ethanol Synthesis

Mechanism and Catalysts: Ethanol synthesis from acetic acid is industrially significant, especially when derived from renewable biomass. Researchers have investigated the detailed mechanism of this reaction using density functional theory (DFT) calculations. The most favorable pathway involves the following steps:

- CH₃COOH → CH₃COO → CH₃CHOO → CH₃CHO → CH₃CH₂O → CH₃CH₂OH .

- Copper-indium bimetallic catalysts play a crucial role. Indium improves copper adsorption and inhibits ethyl acetate formation .

Photocatalysis

Visible Light-Induced Reactivity: The decomposition of 2-chloroethyl ethyl sulfide (2-CEES), a sulfur mustard simulant, has been studied on Au/TiO₂ photocatalyst under anaerobic and aerobic conditions. Visible light (λ > 400 nm) influences the reaction, and in situ diffuse reflectance infrared Fourier-transformed spectroscopy (DRIFTS) provides insights .

Organic Synthesis

Formation of S-Ethyl Derivatives: S-ethyl 2-(5-(ethylthio)-4-(trifluoromethyl)thiophen-2-yl)-3,3,3-trifluoropropane-thioate is synthesized through triple bond protonation, followed by sulfur attack and nucleophilic addition .

作用机制

Target of Action

Similar compounds such as 2-aminothiazole derivatives have been reported to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets and cause changes that lead to the inhibition of cell growth or induction of cell death .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to changes in cell proliferation and survival .

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects, leading to cell death .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

安全和危害

属性

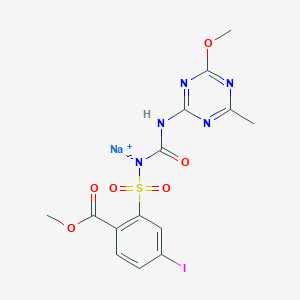

IUPAC Name |

ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPMXCEZRZUGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444164 |

Source

|

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate | |

CAS RN |

154330-67-3 |

Source

|

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)